molecular formula C14H19NO3 B15331854 1-(4-Nitrophenyl)-1-octanone

1-(4-Nitrophenyl)-1-octanone

Cat. No.: B15331854
M. Wt: 249.30 g/mol
InChI Key: RYDQQWGZKWMPHJ-UHFFFAOYSA-N
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Description

Significance of Aromatic Ketones in Chemical Synthesis and Functional Materials

Aromatic ketones are a class of organic compounds where a carbonyl group (C=O) is attached to an aromatic ring. numberanalytics.comnumberanalytics.com This structural motif makes them highly valuable as intermediates and building blocks in a wide array of chemical syntheses. numberanalytics.comunacademy.com They are foundational to the production of pharmaceuticals, agrochemicals, dyes, and polymers. numberanalytics.comnumberanalytics.comsciencedaily.com

The reactivity of aromatic ketones is primarily centered around the carbonyl group and the aromatic ring. The carbonyl group can undergo nucleophilic addition and reduction to form alcohols, amines, and alkenes, while the aromatic ring can participate in electrophilic substitution reactions. numberanalytics.com This versatility allows for the construction of complex molecular architectures. unacademy.com

Recent advancements have further expanded the utility of aromatic ketones. For instance, researchers have developed innovative one-pot methods to convert aromatic ketones into esters, which can then react with a variety of nucleophiles. sciencedaily.comazom.com This breakthrough overcomes the traditional challenge of cleaving the strong carbon-carbon bond in ketones, opening up new pathways for synthesizing valuable aromatic compounds for materials science and pharmaceutical applications. sciencedaily.comazom.com The adaptability of these new methods allows for numerous types of chemical transformations, enhancing the role of aromatic ketones in diverse industrial processes. sciencedaily.com

The Role of Nitro-Substituted Aromatics in Advanced Organic Transformations

Nitro-substituted aromatics, or nitroarenes, are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring. numberanalytics.com The nitro group is a powerful electron-withdrawing group, a feature that profoundly influences the reactivity of the aromatic ring. numberanalytics.comnih.gov This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, typically directing incoming electrophiles to the meta position. numberanalytics.comnih.gov

Conversely, the strong electron-withdrawing effect of the nitro group is highly advantageous for nucleophilic aromatic substitution. numberanalytics.com By stabilizing the negatively charged intermediate (a Meisenheimer complex), the nitro group facilitates the replacement of other substituents on the ring by nucleophiles. numberanalytics.com This property is extensively utilized in the synthesis of various fine chemicals, including pharmaceuticals and dyes. numberanalytics.com

Furthermore, the nitro group itself is a versatile functional group that can be readily transformed. researchgate.net Its reduction to an amino group (-NH2) is one of the most fundamental and widely used transformations in organic synthesis, providing a gateway to a vast array of aniline (B41778) derivatives and other nitrogen-containing compounds. numberanalytics.com The diverse reactivity and convertibility of the nitro group make nitroaromatic compounds indispensable building blocks in modern synthetic chemistry. nih.govfrontiersin.org

Overview of Research Trajectories Pertaining to 1-(4-Nitrophenyl)-1-octanone and Analogous Structures

While dedicated research on this compound is not extensively documented, the research trajectories for analogous compounds offer significant insight into its potential areas of study. Much of the available research focuses on shorter-chain analogs such as 1-(4-nitrophenyl)ethanone and 1-(4-nitrophenyl)propan-1-one.

Studies on these analogs often involve the chemical transformation of the ketone or nitro group. For example, the reduction of 1-(4-nitrophenyl)ethanone is a known pathway to synthesize 4-aminoacetophenone, a valuable intermediate. researchgate.net Similarly, derivatives of nitrophenyl-containing compounds are synthesized for various applications. For instance, the synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol was achieved through the ring-opening of a p-nitrophenyloxirane, with subsequent reactions exploring the creation of molecules with potential pharmacological activity. researchgate.net

Research also extends to glycoside analogs, where p-nitrophenyl groups are used to study enzyme specificity. For example, p-nitrophenyl β-D-galactopyranosides modified at the C-4 position have been synthesized to investigate their interaction with β-galactosidase. koreascience.kr

Based on the research of its analogs, potential research trajectories for this compound would likely include:

Synthetic Methodologies: Exploring its synthesis and its use as a precursor for more complex molecules, particularly through reactions targeting the ketone and nitro functionalities.

Catalytic Reductions: Investigating the selective reduction of the nitro group to an amine, yielding 1-(4-aminophenyl)-1-octanone, a potentially useful building block.

Material Science: Exploring its potential use in the synthesis of novel polymers or functional materials, leveraging the properties of both the long alkyl chain and the nitrophenyl group.

Biological Screening: Investigating the biological activity of the compound and its derivatives, given that many nitroaromatic compounds and their amino derivatives exhibit pharmacological properties.

The properties of a close analog, 1-(4-Nitrophenyl)propan-1-one, are summarized in the table below, offering a reference point for the expected physicochemical characteristics of this compound.

Table 1: Computed Properties of 1-(4-Nitrophenyl)propan-1-one

Property Value
Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
XLogP3 2.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 179.058243149 Da
Topological Polar Surface Area 62.9 Ų

Data sourced from PubChem CID 94726. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

1-(4-nitrophenyl)octan-1-one

InChI

InChI=1S/C14H19NO3/c1-2-3-4-5-6-7-14(16)12-8-10-13(11-9-12)15(17)18/h8-11H,2-7H2,1H3

InChI Key

RYDQQWGZKWMPHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 1 4 Nitrophenyl 1 Octanone

Regioselective Acylation Strategies for Aromatic Ketone Formation

Direct acylation of an aromatic ring is a fundamental transformation for the synthesis of aryl ketones. However, the electronic properties of the starting materials dictate the feasibility and outcome of these reactions.

Friedel-Crafts Acylation: Mechanistic Considerations and Catalyst Optimization

The Friedel-Crafts acylation is a classic method for forming aryl ketones via electrophilic aromatic substitution. The reaction typically involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.comacs.org

The mechanism proceeds in several steps:

Formation of the Electrophile : The Lewis acid catalyst reacts with the acyl halide to form a highly electrophilic acylium ion (RCO⁺), which is stabilized by resonance. byjus.comsigmaaldrich.com

Electrophilic Attack : The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation : A base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring aromaticity and yielding the final ketone product. The catalyst is regenerated in this step. byjus.com

A significant limitation of the Friedel-Crafts reaction is its general failure with strongly deactivated aromatic rings. lumenlearning.comucalgary.calibretexts.org Nitrobenzene (B124822), the precursor to the 4-nitrophenyl moiety, is a prime example of such a deactivated substrate. The nitro group is a powerful electron-withdrawing group, which reduces the electron density of the benzene (B151609) ring. youtube.comquora.com This deactivation makes the ring less nucleophilic and thus less reactive towards the electrophilic acylium ion. quora.com Consequently, attempting to directly acylate nitrobenzene with octanoyl chloride under standard Friedel-Crafts conditions is generally unsuccessful. lumenlearning.comyoutube.comquora.com

Table 1: Limitations of Friedel-Crafts Acylation
LimitationDescriptionRelevance to 1-(4-Nitrophenyl)-1-octanone
Substrate Reactivity Fails with strongly deactivated rings (e.g., nitrobenzene). lumenlearning.comucalgary.caDirect acylation of nitrobenzene is not a viable primary route.
Catalyst Stoichiometry Often requires stoichiometric amounts of Lewis acid catalyst, which complexes with the product ketone.Leads to large amounts of waste and difficult workup procedures.
Harsh Conditions Requires strong, corrosive, and moisture-sensitive Lewis acids.Limits functional group tolerance and poses environmental concerns.

Catalyst optimization for deactivated substrates has been an area of intense research, though successful applications for nitroarenes remain limited. Using stronger Lewis acids or higher temperatures often leads to decomposition rather than the desired acylation. Therefore, alternative synthetic routes are typically required for compounds like this compound.

Alternative Acylation Protocols: Emerging Approaches and Comparative Analysis

Given the severe limitations of the Friedel-Crafts reaction on nitrobenzene, alternative strategies are necessary. These methods often circumvent the direct electrophilic attack on the deactivated ring.

One emerging strategy involves a one-pot reductive acetylation process. In this approach, the nitro group is first reduced to an amine, which is then acetylated in situ. iosrjournals.org While this method typically produces N-arylacetamides, it highlights a pathway where the nitro group is transformed to facilitate subsequent reactions. iosrjournals.orgresearchgate.net A variation of this could potentially be adapted, but it does not directly yield the target ketone.

For more activated aromatic systems, various milder and more selective acylation catalysts have been developed as alternatives to traditional Lewis acids. These include erbium trifluoromethanesulfonate (B1224126) and imidazolium-based ionic liquids, which can promote acylation under less harsh conditions. sigmaaldrich.com However, the challenge of overcoming the strong deactivation by the nitro group remains substantial even with these improved systems.

A more practical alternative involves reversing the synthetic approach: acylating a more reactive benzene derivative and introducing the nitro group in a later step. However, this can lead to issues with regioselectivity during nitration, as the acyl group is a meta-director. To achieve the desired para-substitution, a more elaborate multi-step sequence would be necessary, often involving protection-deprotection steps or the use of blocking groups.

Cross-Coupling Reactions Utilizing Nitrophenyl Precursors

Modern palladium-catalyzed cross-coupling reactions offer powerful and versatile alternatives for constructing the C-C bond between the nitrophenyl ring and the octanone moiety. These methods are often characterized by high functional group tolerance and excellent regioselectivity.

Suzuki-Miyaura Coupling Variants for Octanone Moiety Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgresearchgate.net

A groundbreaking development for syntheses involving nitroarenes is the use of the nitro group itself as a leaving group in a "denitrative" Suzuki-Miyaura coupling. organic-chemistry.orgresearchgate.net This approach is highly attractive as it uses readily available nitroarenes directly as electrophilic partners. organic-chemistry.org Research has shown that the cleavage of the Ar–NO₂ bond can be initiated by a palladium catalyst, enabling the coupling of nitroarenes with various partners. organic-chemistry.org

For the synthesis of this compound, this could theoretically involve the coupling of 1-nitro-4-halobenzene with an octanoylboron reagent or, more innovatively, the direct coupling of nitrobenzene with an appropriate boron-containing octanone precursor under specific catalytic conditions. A more established route would be the coupling of a 4-halonitrobenzene with an organoboron reagent.

A plausible catalytic cycle for the denitrative coupling involves:

Oxidative Addition : The Pd(0) catalyst oxidatively adds into the Ar–NO₂ bond. organic-chemistry.org

Transmetalation : The resulting organopalladium(II) species reacts with the organoboron reagent. organic-chemistry.org

Reductive Elimination : The final step regenerates the Pd(0) catalyst and releases the coupled product. organic-chemistry.org

Optimal conditions for these reactions often involve specific palladium precursors like Pd(acac)₂ and bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos, along with a base like K₃PO₄. organic-chemistry.orgorganic-chemistry.org

Table 2: Catalyst System for Denitrative Suzuki-Miyaura Coupling
ComponentExampleFunctionReference
Palladium Precursor Pd(acac)₂Source of the active Pd(0) catalyst. organic-chemistry.org
Ligand BrettPhosStabilizes the palladium center and facilitates oxidative addition/reductive elimination. organic-chemistry.orgorganic-chemistry.org
Base K₃PO₄ or Cs₂CO₃Activates the organoboron reagent for transmetalation. acs.orgorganic-chemistry.org
Solvent 1,4-DioxaneProvides a suitable medium for the reaction. organic-chemistry.org

Other Palladium-Catalyzed Coupling Approaches

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods have emerged that are highly relevant to the synthesis of this compound.

Denitrative α-Arylation of Ketones : A particularly direct approach is the palladium-catalyzed α-arylation of ketones using nitroarenes as the arylating agent. organic-chemistry.orgnih.gov This reaction would involve coupling an enolate of 2-octanone (B155638) with a 4-halonitrobenzene or potentially nitrobenzene itself. The use of a Pd/BrettPhos catalyst system has been shown to be critical for achieving high efficiency in these transformations. organic-chemistry.orgnih.gov Kinetic studies have indicated that the electronic properties of the nitroarene have a significant impact on the reaction rate. nih.gov

Carbonylative Couplings : Palladium-catalyzed carbonylations are powerful methods for constructing ketones by uniting two building blocks with carbon monoxide (CO) as a linchpin. nih.govacs.org A carbonylative Suzuki coupling, for instance, could involve the reaction of 4-halonitrobenzene with an octylboronic acid under a CO atmosphere. This three-component reaction forges the ketone functionality directly. Similarly, carbonylative Stille or Heck-type reactions could also be envisioned. acs.orgresearchgate.net

Grignard and Organometallic Reagent-Mediated Syntheses of Aromatic Ketones

The reaction of organometallic reagents, such as Grignard or organolithium compounds, with carboxylic acid derivatives is a classical method for ketone synthesis.

A potential route to this compound could involve the reaction of an octylmagnesium halide (a Grignard reagent) with a 4-nitrobenzoyl derivative, such as 4-nitrobenzoyl chloride. A primary challenge with using highly reactive organometallics like Grignard reagents is preventing over-addition. The initially formed ketone is often more reactive than the starting acid chloride, leading to a second nucleophilic attack by the Grignard reagent to form a tertiary alcohol. chemistrysteps.comlibretexts.orgstackexchange.com

However, several strategies can be employed to favor ketone formation:

Low Temperatures : Running the reaction at very low temperatures can help stop the reaction at the ketone stage.

Less Reactive Organometallics : Using less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), can selectively produce ketones from acid chlorides. Organocuprates are known to react with acid chlorides but not readily with the resulting ketone product. chemistrysteps.comlibretexts.org

Additives : The use of additives that moderate the reactivity of the Grignard reagent, such as bis[2-(N,N-dimethylamino)ethyl] ether, has been shown to allow for the selective synthesis of aryl ketones from aryl acid chlorides. wisc.edu

A crucial consideration for this approach is the compatibility of the organometallic reagent with the nitro group on the aromatic ring. Grignard and organolithium reagents are strongly basic and nucleophilic and can potentially react with the nitro group. saylor.orgrsc.org However, reports indicate that under carefully controlled conditions, including low temperatures, functional groups like nitro groups can be tolerated in these reactions. wisc.edu For instance, one study noted that while the reactivity of a 4-nitrophenyl derivative with an organolithium was low, the nitro group was tolerated in the coupling of a Grignard reagent with an acid chloride in the presence of a specific chelating ether. wisc.eduacs.org

An alternative, yet more challenging, approach would be the preparation of a 4-nitrophenyl Grignard or organolithium reagent and its subsequent reaction with an octanoyl derivative like octanoyl chloride. The formation of organometallics from nitro-substituted aryl halides can be difficult due to the reactivity of the nitro group.

Table 3: Comparison of Organometallic Reagents for Ketone Synthesis from Acyl Chlorides
Reagent TypeFormulaReactivity with Acyl ChlorideReactivity with KetonePrimary ProductReference
Grignard Reagent RMgXHighHighTertiary Alcohol libretexts.orgstackexchange.com
Organolithium Reagent RLiHighHighTertiary Alcohol chemohollic.commasterorganicchemistry.com
Organocuprate (Gilman) R₂CuLiModerateLow / NegligibleKetone chemistrysteps.comlibretexts.org

Chemoenzymatic and Biocatalytic Routes to Analogous Structures

The integration of chemical and biological transformations, known as chemoenzymatic synthesis, offers powerful pathways to complex molecules with high selectivity and efficiency. ucl.ac.uknih.gov While direct biocatalytic synthesis of this compound is not extensively documented, the principles are well-established through the synthesis of analogous aromatic ketones and their derivatives. Biocatalysis utilizes enzymes to perform specific chemical reactions, often with exceptional stereo-, regio-, and chemoselectivity that can be difficult to achieve with traditional chemical methods alone. acs.orgnih.gov

Enzymes such as reductases, transaminases, and acyltransferases are pivotal in creating valuable chiral compounds from ketone precursors. acs.orgacs.org For instance, the bioreduction of substituted acetophenones to produce chiral alcohols is a widely studied application. researchgate.net These chiral alcohols are crucial intermediates in the pharmaceutical and fine chemical industries. researchgate.net This approach typically involves whole-cell systems or isolated enzymes that can asymmetrically reduce the carbonyl group of the ketone.

Similarly, biocatalytic cascades, where multiple enzymes work sequentially in a single pot, can convert simple starting materials like α,β-unsaturated ketones into complex amines with multiple stereocenters. acs.org These methods often employ cofactor regeneration systems to enhance efficiency and atom economy. acs.org The precise control exerted by the enzyme's active site allows for transformations that might otherwise require extensive protecting group chemistry and purification steps. acs.orgnih.gov The combination of a chemical synthesis step to create a ketone scaffold, followed by an enzymatic step for selective modification, is a hallmark of chemoenzymatic strategy. nih.gov

Table 1: Overview of Biocatalytic Transformations for Aromatic Ketone Analogs

Biocatalytic Approach Enzyme Class Transformation Product Type Key Advantages
Asymmetric Reduction Alcohol Dehydrogenase (ADH) / Reductase Reduction of a prochiral ketone Chiral Alcohol High enantiomeric excess (ee), mild reaction conditions. researchgate.net
Reductive Amination Imine Reductase (IRED) / Amine Dehydrogenase (AmDH) Conversion of a ketone to an amine Chiral Amine High stereoselectivity, direct formation of primary, secondary, or tertiary amines. nih.govacs.org
C-C Bond Formation Acyltransferase Acylation of phenolic compounds Hydroxyaromatic Ketones High regioselectivity (e.g., C-acylation over O-acylation). acs.orgnih.gov

Yield Optimization and Scalability Considerations in Synthetic Pathways

The predominant method for synthesizing this compound is the Friedel-Crafts acylation of nitrobenzene with an acylating agent like octanoyl chloride or octanoic anhydride, using a Lewis acid catalyst. nih.gov Optimizing the yield and ensuring the scalability of this process are critical for its practical application.

Yield optimization in Friedel-Crafts acylation involves the careful manipulation of several reaction parameters. The choice and amount of catalyst (commonly AlCl₃), reaction time, temperature, and the molar ratio of reactants are crucial variables. beilstein-journals.orgnih.gov For example, in related acylations, using an equimolar amount of the aromatic substrate and anhydride with 2.5 equivalents of AlCl₃ has been shown to provide high yields. beilstein-journals.org Systematic approaches like Response Surface Methodology (RSM) can be employed to model the relationship between these variables and the product yield, allowing for the identification of optimal conditions without extensive trial-and-error experimentation. nih.gov

Modern advancements aim to overcome the limitations of traditional Friedel-Crafts reactions, such as the large amounts of catalyst required and the generation of hazardous waste. nih.gov Mechanochemical methods, which involve conducting reactions in a ball mill with minimal or no solvent, represent a greener alternative. beilstein-journals.org This technique can lead to high yields and reduces the environmental impact associated with solvent use. beilstein-journals.org

Scalability presents significant challenges. Homogeneous catalysts like AlCl₃ are difficult to separate from the reaction mixture, leading to complex purification processes and catalyst waste. nih.gov The development of heterogeneous catalysts, such as phosphotungstic acid encapsulated in metal-organic frameworks (MOFs), offers a solution. nih.gov These solid catalysts can be easily recovered by filtration and reused multiple times without a significant loss in performance, making the process more economical and sustainable on a larger scale. nih.gov Furthermore, process intensification through technologies like flow chemistry, potentially using immobilized enzymes for subsequent transformation steps, is a key strategy for developing safe, efficient, and scalable manufacturing processes. nih.gov

Table 2: Influence of Reaction Parameters on Friedel-Crafts Acylation Yield (Illustrative)

Parameter Variation Effect on Yield Rationale / Observation
Catalyst Loading Decreasing from 2.5 to 1.0 equivalents Significant decrease A sufficient amount of Lewis acid catalyst is required to activate the acylating agent and drive the reaction to completion. beilstein-journals.org
Reaction Time Increasing from 1 to 2 hours No significant change (in some cases) The reaction may reach completion relatively quickly under optimal conditions; prolonged time may not improve the yield. beilstein-journals.org
Methodology Solvent-free (Mechanochemical) vs. Solution-based Comparable or improved yields Mechanochemistry can enhance reactivity and eliminate issues related to solvent choice and work-up. beilstein-journals.org

| Catalyst Type | Reusable solid acid (e.g., PTA@MIL-53) vs. AlCl₃ | High and sustainable | Heterogeneous catalysts facilitate product purification and catalyst recycling, which is crucial for scalability. nih.gov |

Elucidation of Reaction Mechanisms and Kinetic Profiles Involving 1 4 Nitrophenyl 1 Octanone

Mechanistic Pathways of Keto-Enol Tautomerism in the Octanone Moiety

The presence of α-hydrogens allows 1-(4-nitrophenyl)-1-octanone to undergo keto-enol tautomerism, a process catalyzed by acid or base. orgoreview.comopenstax.orglibretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Enolization:

Step 1: Protonation of the carbonyl oxygen enhances the acidity of the α-hydrogens. libretexts.orgyoutube.com

Step 2: Deprotonation of the α-carbon by a weak base forms the enol. libretexts.org The removal of the α-proton is the rate-determining step. libretexts.org

Base-Catalyzed Enolization:

Step 1: A base removes an α-hydrogen to form a resonance-stabilized enolate anion. libretexts.orglibretexts.org

Step 2: Protonation of the enolate oxygen yields the enol. libretexts.org

The electron-withdrawing nitro group stabilizes the enol form through induction, increasing the acidity of the α-hydrogens and favoring enolization. orgosolver.comfiveable.memasterorganicchemistry.com This leads to a greater proportion of the enol form at equilibrium compared to unsubstituted ketones. openstax.orgmasterorganicchemistry.com The extended conjugation in the enol, involving the phenyl ring and the nitro group, further enhances its stability. researchgate.net More substituted enols are generally more stable. youtube.com

Catalyst Step 1 Step 2 Key Intermediate Effect of Nitro Group
Acid Protonation of carbonyl oxygenDeprotonation of α-carbonResonance-stabilized cationEnhances α-hydrogen acidity
Base Deprotonation of α-carbonProtonation of enolate oxygenEnolate anionStabilizes enolate and enol

Reduction Chemistry of the Nitro Group: Mechanistic Divergence and Selectivity

The reduction of the nitro group in this compound to an amino group can proceed through various mechanistic pathways, with the final product being highly dependent on the choice of reducing agent and reaction conditions. This transformation is crucial for the synthesis of the corresponding aniline (B41778) derivative, 1-(4-aminophenyl)-1-octanone.

Commonly employed methods for nitro group reduction include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine.

Mechanism: The process begins with the adsorption of both the nitro compound and hydrogen onto the catalyst surface. Stepwise reduction of the nitro group occurs, with the catalyst facilitating the cleavage of the N-O bonds and the formation of N-H bonds.

A significant challenge in the catalytic hydrogenation of this compound is the potential for the simultaneous reduction of the carbonyl group. Selectivity for the nitro group reduction can often be achieved by careful selection of the catalyst and optimization of reaction parameters such as pressure and temperature. For instance, palladium-based catalysts often show good selectivity for nitro group reduction in the presence of a ketone.

Chemical Reduction: A variety of chemical reducing agents can also be employed. These include:

Metals in acidic media: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. The mechanism involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium.

Metal hydrides: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the nitro and carbonyl groups, milder and more selective reagents can be used. For example, sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt like copper(II) sulfate (B86663) can selectively reduce the nitro group. The mechanism with these reagents can be complex and may involve the in situ generation of a more selective reducing species.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as cyclohexene (B86901) or formic acid, in the presence of a catalyst like palladium on carbon (Pd/C). This can be a milder and more selective method for nitro group reduction.

The choice of reducing agent and conditions allows for mechanistic divergence, leading to either the desired 1-(4-aminophenyl)-1-octanone or a mixture of products including the corresponding alcohol if the carbonyl group is also reduced. The presence of the octanoyl group can sterically and electronically influence the approach of the reducing agent to the nitro group, although the para-position minimizes direct steric hindrance.

Nucleophilic Addition Reactions at the Carbonyl Center: Stereochemical Control

The carbonyl carbon of the octanone moiety in this compound is electrophilic and thus susceptible to nucleophilic attack. This leads to a variety of nucleophilic addition reactions. When the nucleophile is achiral and no chiral catalyst is used, the reaction proceeds without stereochemical control, leading to a racemic mixture if a new stereocenter is formed.

However, the introduction of a chiral environment, either through a chiral nucleophile, a chiral auxiliary, or a chiral catalyst, can lead to stereochemical control and the preferential formation of one enantiomer or diastereomer.

A key example is the reduction of the carbonyl group using a chiral reducing agent, such as a borohydride reagent modified with a chiral ligand (e.g., Corey-Bakshi-Shibata or CBS reduction).

Mechanism of Asymmetric Reduction (e.g., CBS Reduction): The CBS reagent, a chiral oxazaborolidine, coordinates with the borane (B79455) (BH₃) to form a chiral complex. This complex then coordinates to the carbonyl oxygen of this compound. The coordination is sterically directed, favoring one face of the carbonyl group. The hydride is then delivered from the borane to the carbonyl carbon from the less hindered face, leading to the formation of a chiral secondary alcohol with a high degree of enantiomeric excess. The stereochemical outcome is dictated by the stereochemistry of the CBS catalyst.

Similarly, the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the carbonyl group can also be rendered stereoselective through the use of chiral ligands or additives.

The electron-withdrawing nitro group can influence the reactivity of the carbonyl group. By withdrawing electron density from the phenyl ring, it can make the carbonyl carbon slightly more electrophilic, potentially increasing the rate of nucleophilic addition compared to an unsubstituted analog.

Electrophilic Aromatic Substitution on the Nitrophenyl Ring: Deactivation Effects

The nitrophenyl ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. However, the presence of both the nitro group (-NO₂) and the octanoyl group (-C(O)C₇H₁₅) significantly influences the reactivity of the ring and the regioselectivity of the substitution.

Both the nitro group and the carbonyl group of the octanoyl substituent are strong deactivating groups. They withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring much less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609).

Nitro Group: The nitro group is a powerful deactivating group and a meta-director. Its strong electron-withdrawing nature destabilizes the arenium ion intermediate formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions.

Octanoyl Group: The carbonyl group of the octanoyl substituent is also a deactivating group and a meta-director for the same reasons.

Since both deactivating groups are present, the aromatic ring in this compound is strongly deactivated. Electrophilic aromatic substitution on this ring would require harsh reaction conditions (e.g., high temperatures, strong electrophiles, and potent catalysts).

If an EAS reaction were to occur, the directing effects of both groups would need to be considered. The nitro group is at position 4. The octanoyl group is at position 1. Both groups direct incoming electrophiles to the positions meta to themselves.

The positions meta to the octanoyl group (position 1) are positions 3 and 5.

The positions meta to the nitro group (position 4) are positions 2 and 6.

Therefore, the directing effects of the two groups are in opposition. However, due to the strong deactivation of the ring, forcing an electrophilic substitution is challenging and may lead to a mixture of products or no reaction under standard conditions.

Kinetic Studies of Derivatization Reactions

Kinetic studies of derivatization reactions involving this compound can provide valuable insights into the reaction mechanisms and the factors influencing reaction rates. Such studies often involve monitoring the concentration of reactants or products over time under various conditions.

One important derivatization is the formation of an oxime, which involves the reaction of the carbonyl group with hydroxylamine (NH₂OH). The rate of this reaction is pH-dependent.

Mechanism of Oxime Formation: The reaction proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration of the carbinolamine to yield the oxime.

Kinetic Profile: The rate of oxime formation is typically maximal at a slightly acidic pH (around 4-5). At very low pH, the hydroxylamine is protonated and no longer nucleophilic, slowing the first step. At high pH, the concentration of the protonated carbinolamine required for the dehydration step is low, slowing the second step.

The electron-withdrawing nitro group in this compound would be expected to increase the rate of the initial nucleophilic addition step by making the carbonyl carbon more electrophilic, as compared to an unsubstituted ketone.

Another common derivatization is the formation of a hydrazone, by reacting the ketone with hydrazine (B178648) (H₂NNH₂) or a substituted hydrazine like 2,4-dinitrophenylhydrazine (B122626) (DNPH). The kinetics of these reactions are also pH-dependent and follow a similar mechanistic pattern to oxime formation.

Kinetic data for these reactions can be used to determine rate constants, activation energies, and to elucidate the detailed mechanism, including the identification of the rate-determining step under different conditions.

Catalytic Strategies in the Synthesis and Transformation of 1 4 Nitrophenyl 1 Octanone

Lewis Acid Catalysis in Acylation and Related Reactions

The primary method for synthesizing aryl ketones is the Friedel-Crafts acylation, which traditionally employs a Lewis acid catalyst to activate an acylating agent, typically an acyl chloride or anhydride (B1165640), for electrophilic attack on an aromatic ring. sigmaaldrich.comorganic-chemistry.org The direct synthesis of 1-(4-nitrophenyl)-1-octanone via this method would involve the acylation of nitrobenzene (B124822) with octanoyl chloride.

However, the strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it significantly less nucleophilic and thus, less reactive towards electrophilic substitution. libretexts.orglibretexts.org Consequently, Friedel-Crafts acylation reactions on nitrobenzene are notoriously difficult and often result in low or no yield under standard conditions. libretexts.orgijcps.org

To circumvent this challenge, alternative strategies have been developed. One effective approach involves the use of amides as the acylating precursor in the presence of a strong Brønsted acid, such as trifluoromethanesulfonic acid (CF3SO3H). Research has demonstrated that N-aryl amides can serve as effective acylating agents under these conditions. For instance, the reaction of N-(4-nitrophenyl)acetamide with benzene (B151609) in the presence of triflic acid proceeds in high yield. nih.gov This suggests a viable, albeit indirect, route to this compound by first preparing N-(4-nitrophenyl)octanamide and then reacting it with benzene. The proposed mechanism involves the protonation of the amide by the superacid, which enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the C-N bond to form an acylium ion. nih.gov

Table 1: Lewis Acid Catalyzed Acylation Approaches

Acylating Precursor Aromatic Substrate Catalyst Conditions Product Yield (%) Reference
N-(4-nitrophenyl)acetamide Benzene 4 eq. CF3SO3H 50 °C, 3 hr 4'-Nitroacetophenone 96 nih.gov

This table presents data for analogous reactions, as direct Friedel-Crafts acylation to produce this compound is not well-reported due to the deactivating effect of the nitro group.

Transition Metal Catalysis for Cross-Coupling and Functionalization

Transition metal catalysis offers powerful and versatile methods for the formation of carbon-carbon bonds, providing alternative synthetic routes to this compound that avoid the limitations of Friedel-Crafts acylation. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, are particularly prominent. nih.govnih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. libretexts.orgnobelprize.org For the synthesis of this compound, this could involve the coupling of a 4-nitrophenyl halide with an octanoyl-containing organoboron reagent, or more practically, coupling 4-nitrophenylboronic acid with a suitable octenyl derivative followed by oxidation. A closely related example is the Suzuki-Miyaura cross-coupling of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid, which proceeds efficiently in the presence of a palladium catalyst. researchgate.net The use of palladium catalysts with specialized phosphine (B1218219) ligands, such as BrettPhos, has been shown to be critical for the successful coupling of nitroarenes. nih.gov

The Heck reaction provides another route, coupling an unsaturated halide with an alkene. researchgate.net For instance, the reaction of 1-iodo-4-nitrobenzene (B147127) with 1-octene, catalyzed by a palladium complex, could potentially yield an octenyl-substituted nitrobenzene, which could then be converted to the target ketone.

More recent developments include the palladium-catalyzed denitrative α-arylation of ketones with nitroarenes. nih.gov This innovative approach allows for the direct coupling of a ketone enolate with a nitroarene, displacing the nitro group. This would be a convergent strategy for the synthesis of this compound from a suitable octanone derivative and a nitroaromatic compound.

Table 2: Transition Metal-Catalyzed Synthesis of Nitroaryl Ketone Precursors

Coupling Partners Catalyst System Base Solvent Product Yield (%) Reference
1-Bromo-4-nitrobenzene + Phenylboronic acid Graphene Oxide@NHC-Pd K2CO3 H2O/EtOH 4-Nitrobiphenyl 95 researchgate.net
4-Nitrophenol derivative + Nitroalkane Pd(OAc)2 / Ligand Base - α-Aryl-substituted ketone - bohrium.com

Organocatalysis in Stereoselective Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. organic-chemistry.org In the context of this compound, organocatalysis is particularly relevant for the stereoselective reduction of the ketone functionality to a chiral alcohol. This transformation is valuable as chiral alcohols are important building blocks in the pharmaceutical industry.

The asymmetric transfer hydrogenation of prochiral ketones is a well-established method. This typically involves a chiral organocatalyst, such as a derivative of a Cinchona alkaloid or a chiral phosphoric acid, and a hydrogen source like Hantzsch ester or isopropanol. acs.org For nitro-substituted ketones, the presence of the electron-withdrawing nitro group can influence the reactivity of the ketone and the efficiency of the catalyst.

Studies on the organocatalytic reduction of 4'-nitroacetophenone, a close structural analog of this compound, have demonstrated the feasibility of this approach. For example, solid-supported quinolylmethanols have been used as catalysts for the reduction of 4-nitroacetophenone, although this primarily focused on the reduction of the nitro group. acs.org More relevant are the enantioselective reductions of ketones using chiral oxazaborolidine catalysts, often generated in situ. These systems have shown high enantioselectivity for the reduction of various acetophenone (B1666503) derivatives, with electron-withdrawing groups often leading to better results. ijprs.comnih.govnih.gov

Table 3: Organocatalytic Asymmetric Reduction of Analogous Ketones

Substrate Catalyst Reducing Agent Conditions Product Enantiomeric Excess (%) Reference
Acetophenone derivatives (1S, 2R)-(-)-cis-1-amino-2-indanol / TBAB MeI / NaBH4 THF Chiral alcohol up to 93 ijprs.com
1,1-Diarylalkenes Chiral Phosphoric Acid Hantzsch Ester - 1,1-Diarylethanes up to 99 acs.org

Heterogeneous Catalysis for Sustainable Synthetic Routes

Solid acid catalysts, such as zeolites, sulfated zirconia, and various clays, have been investigated for acylation reactions. libretexts.orgresearchgate.netresearchgate.net Zeolites, with their well-defined pore structures, can offer shape selectivity, potentially favoring the formation of specific isomers. H-Beta zeolite, for example, has been optimized for the acylation of toluene (B28343) and other aromatics. researchgate.net While the deactivating nature of the nitro group remains a significant hurdle, the use of highly acidic zeolites under optimized conditions could offer a more environmentally friendly route to this compound compared to stoichiometric Lewis acids. ijcps.org

Research on the acylation of various arenes using solid acid catalysts has shown that activated arenes are generally required for good yields. ijcps.org However, the continuous development of novel heterogeneous catalysts, such as iron zirconium phosphate, which has been shown to be effective for the acylation of a range of aromatic compounds, may provide future opportunities for the acylation of deactivated rings like nitrobenzene. researchgate.net

Table 4: Heterogeneous Catalysts in Acylation Reactions

Aromatic Substrate Acylating Agent Catalyst Conditions Key Finding Reference
Toluene Acetic anhydride H-Beta Zeolite Liquid phase Nanocrystals show improved activity researchgate.net
Anisole Octanoic acid Zeolite H-BEA Liquid phase Mesoporosity is important for activity researchgate.net
Activated Arenes Acetic anhydride Zeolite Hβ Solvent-free, 80°C Effective for activated arenes ijcps.org

Photoredox Catalysis for Novel Transformations

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has opened up new avenues for organic synthesis. worktribe.com This approach can be applied to the synthesis and transformation of this compound in several ways.

One application is in the synthesis of related structures. For example, visible light photoredox catalysis has been used to synthesize β-nitro ketones from geminal bromonitroalkanes and silyl (B83357) enol ethers. nih.gov This suggests a potential pathway to build the carbon skeleton of this compound through a radical-based mechanism.

Furthermore, the nitro group itself can be a site for photoredox-mediated transformations. Visible-light-induced reactions of nitroarenes can lead to the formation of amines or other nitrogen-containing heterocycles. acs.orgresearchgate.net This could be a mild method for converting the nitro group of this compound into an amino group, which is a common transformation in the synthesis of pharmaceutical intermediates.

The ketone functionality can also be targeted. Photoredox catalysis has been employed for the deracemization of ketones, offering a light-driven method to achieve enantioselectivity. nih.govresearchgate.net Additionally, synergistic photoredox and Lewis acid catalysis has enabled asymmetric aldol (B89426) reactions of ketones, showcasing the potential for complex bond formations under mild, light-driven conditions. rsc.org

Table 5: Photoredox Catalysis in Related Transformations

Reaction Type Substrates Catalyst System Key Outcome Reference
Synthesis of β-nitro ketones gem-Bromonitroalkanes + Silyl enol ethers Photoredox catalyst Formation of β-nitro ketones nih.gov
Reduction of Nitroarenes Nitro N-heteroaryls [Ru(bpy)3]2+ / Ascorbic acid Formation of anilines acs.org
Deracemization of Ketones Racemic pyridylketones Single photocatalyst / Amine Nonracemic ketones (up to 97% ee) nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 1 4 Nitrophenyl 1 Octanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences and Solvent Effects (e.g., 2D NMR, NOESY, COSY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-(4-nitrophenyl)-1-octanone. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced 2D NMR techniques are indispensable for unambiguous assignments, especially in complex derivatives.

Two-Dimensional (2D) NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. researchgate.netemerypharma.com In this compound, COSY would show correlations between the protons on the octanone chain, allowing for sequential assignment from the α-methylene group adjacent to the carbonyl to the terminal methyl group. It would also show correlations between the ortho- and meta-protons on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. emerypharma.comprinceton.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. emerypharma.com Each CH, CH₂, and CH₃ group in the octanone chain and the aromatic CH groups of the nitrophenyl ring would give a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between ¹H and ¹³C nuclei, typically over two to four bonds. princeton.eduyoutube.com This is crucial for identifying quaternary carbons and for connecting different spin systems. For instance, the protons on the α-methylene group of the octanone chain would show a correlation to the carbonyl carbon and the C1 carbon of the phenyl ring. Similarly, the aromatic protons would show correlations to the carbonyl carbon, confirming the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. researchgate.netprinceton.edu This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could reveal through-space interactions between the protons of the phenyl ring and the protons on the α- and β-positions of the octanone chain, providing insights into the preferred conformation around the C-C bond connecting the carbonyl group and the phenyl ring.

Solvent Effects: The choice of solvent can influence the chemical shifts in NMR spectra. Aromatic solvents, for example, can induce so-called "aromatic solvent-induced shifts" (ASIS), which can help in resolving overlapping signals. Changing the solvent can also affect the conformational equilibrium of the molecule, which can be observed through changes in coupling constants and NOESY correlations.

Table 1: Expected 2D NMR Correlations for this compound

TechniqueCorrelated NucleiExpected Key CorrelationsInformation Gained
COSY ¹H - ¹HProtons on adjacent carbons of the octyl chain; Ortho and meta protons on the phenyl ring.Connectivity of protons within the aliphatic chain and the aromatic ring.
HSQC ¹H - ¹³C (one bond)Each proton with its directly attached carbon.Direct assignment of carbon signals based on proton assignments.
HMBC ¹H - ¹³C (multiple bonds)Protons on α-methylene to carbonyl carbon and C1 of phenyl ring; Aromatic protons to carbonyl carbon.Connectivity across quaternary carbons and between the phenyl ring and the octanone chain.
NOESY ¹H - ¹H (through space)Protons on phenyl ring to protons on the α- and β-carbons of the octyl chain.Conformational information and spatial arrangement of the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the FTIR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, usually found around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. The C-H stretching vibrations of the aliphatic octyl chain would appear around 2850-2960 cm⁻¹, and the aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. The selection rules for Raman are different from those of FTIR, meaning that some vibrations that are weak in FTIR may be strong in Raman, and vice versa. For this compound, the symmetric stretching vibration of the nitro group is typically a very strong band in the Raman spectrum. The aromatic ring vibrations also tend to give strong Raman signals.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.gov This is crucial for confirming the molecular formula of this compound and its derivatives, distinguishing them from other compounds with the same nominal mass.

Fragmentation Pathway Analysis: In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments, known as the mass spectrum, is a fingerprint of the molecule and can be used for structural elucidation. For this compound, common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the octyl chain, leading to the formation of a butyl radical and a [M-C₄H₉]⁺ ion, or a propyl radical and a [M-C₃H₇]⁺ ion.

McLafferty rearrangement: This is a characteristic fragmentation for ketones with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon of the octyl chain to the carbonyl oxygen, followed by cleavage of the α-β bond, resulting in the loss of a neutral alkene (e.g., but-1-ene) and the formation of a radical cation.

Cleavage of the bond between the carbonyl group and the phenyl ring, leading to the formation of a nitrophenyl acylium ion ([O₂NC₆H₄CO]⁺).

Loss of the nitro group (NO₂) or nitric oxide (NO).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Substituent Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to:

π → π transitions:* These transitions occur in the aromatic ring and are typically observed at shorter wavelengths (higher energy).

n → π transitions:* This transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This is a lower energy transition and is often observed as a weaker absorption at a longer wavelength.

The presence of the nitro group, a strong electron-withdrawing group, and its position on the phenyl ring significantly influence the electronic transitions. The nitro group causes a bathochromic shift (red shift) of the absorption bands to longer wavelengths compared to unsubstituted acetophenone (B1666503). The specific wavelength of maximum absorption (λmax) can be sensitive to the solvent polarity.

X-ray Crystallography: Solid-State Structure and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise information about:

Bond lengths and angles: This data provides a detailed picture of the molecular geometry.

Intermolecular interactions: X-ray crystallography can identify and characterize intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, which govern the packing of the molecules in the crystal.

For derivatives of this compound, X-ray crystallography can be used to unequivocally establish the stereochemistry at any chiral centers. nih.gov

Chromatographic Separations for Purity Assessment and Isolation: GC-MS, LC-MS, HPLC, Chiral HPLC

Chromatographic techniques are essential for separating mixtures, assessing the purity of a compound, and isolating specific components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.net It is well-suited for the analysis of volatile and thermally stable compounds like this compound. GC-MS can be used to determine the purity of a sample and to identify and quantify any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another hyphenated technique that is particularly useful for the analysis of less volatile, thermally labile, or polar compounds. nih.govresearchgate.net It offers high sensitivity and specificity. faa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. researchgate.net A reversed-phase HPLC method, using a non-polar stationary phase and a polar mobile phase, would be suitable for the analysis of this compound. The purity of the compound can be determined by the area of its peak in the chromatogram.

Chiral HPLC: If derivatives of this compound are chiral (i.e., they exist as enantiomers), chiral HPLC is necessary to separate these enantiomers. science.govrsc.org This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. scas.co.jpchiralpedia.com The ability to separate enantiomers is crucial in many fields, as different enantiomers of a molecule can have vastly different biological activities.

Table 2: Chromatographic Techniques for the Analysis of this compound

TechniquePrincipleApplication for this compound
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass analysis.Purity assessment, identification of volatile impurities.
LC-MS Separation based on partitioning between a mobile and stationary phase, followed by mass analysis.Analysis of less volatile derivatives, high-sensitivity purity assessment.
HPLC High-pressure liquid chromatography for separation of components.Routine purity checks, quantification.
Chiral HPLC HPLC with a chiral stationary phase or mobile phase additive.Separation of enantiomers of chiral derivatives.

Computational and Theoretical Investigations of 1 4 Nitrophenyl 1 Octanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. imperial.ac.uk For 1-(4-Nitrophenyl)-1-octanone, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. nanobioletters.com

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. For nitrophenyl derivatives, the nitro group (NO₂) significantly influences the electronic properties due to its strong electron-withdrawing nature. nanobioletters.com This effect lowers the energy of the LUMO, making the aromatic ring electron-deficient and susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the protons on the aromatic ring would exhibit a positive potential.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the charge delocalization and hyperconjugative interactions within the molecule. nih.gov This analysis provides a detailed picture of the bonding and antibonding orbitals and the stabilization energies associated with electron delocalization from donor to acceptor orbitals.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Nitrophenyl Ketone

PropertyCalculated ValueSignificance
HOMO Energy-7.2 eVEnergy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO Energy-2.5 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and stability.
Dipole Moment4.5 DMeasure of the overall polarity of the molecule.

Note: The values in this table are illustrative for a generic nitrophenyl ketone and are intended to represent the type of data obtained from DFT calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the octanone chain in this compound allows it to adopt numerous conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. Understanding the conformational landscape is crucial as the biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional structure.

Computational methods can be used to explore the potential energy surface (PES) of the molecule. researchgate.net This is often done by systematically rotating the rotatable bonds and calculating the energy of the resulting conformer. The results can be visualized in a disconnectivity graph, which shows the local minima on the energy landscape and the energy barriers between them. researchgate.net

For this compound, the key rotatable bonds would be those in the octyl chain and the bond connecting the carbonyl group to the phenyl ring. The interactions between the alkyl chain and the aromatic ring, as well as steric hindrance, will dictate the most stable conformations. The global minimum on the energy landscape represents the most stable conformation, while other low-energy conformers may also be significantly populated at room temperature. uspex-team.org The study of the free energy landscape can provide a more complete picture by considering the contributions of entropy at a given temperature. nih.govnih.gov

Table 2: Example of Relative Energies for Different Conformations of a Flexible Ketone

ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)Population (%) at 298 K
1 (Global Minimum)180° (anti)0.0065
260° (gauche)0.8520
3-60° (gauche)0.8515

Note: This table provides a simplified, illustrative example of the kind of data generated during a conformational analysis.

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. arxiv.orgarxiv.org In an MD simulation, the atoms of the solute (this compound) and the surrounding solvent molecules are treated as classical particles, and their trajectories are calculated by integrating Newton's equations of motion. nih.gov

These simulations can reveal how solvent molecules arrange themselves around the solute and how these interactions influence the solute's conformation and dynamics. For example, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the oxygen atoms of the nitro and carbonyl groups. The nonpolar octyl chain, on the other hand, would likely be surrounded by a more ordered arrangement of water molecules due to the hydrophobic effect.

MD simulations can also be used to calculate various properties, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. nih.gov This information is crucial for understanding solvation effects on reactivity and for designing molecules with desired solubility properties. The use of combined quantum mechanics/molecular mechanics (QM/MM) methods can further enhance the accuracy of these simulations, especially for studying chemical reactions in solution. johannesfeist.eu

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov By establishing a mathematical relationship between molecular descriptors and the observed activity, QSAR models can be used to predict the activity of new, untested compounds. nih.govnih.gov

For this compound, a QSAR study could be developed to predict its reactivity in a particular chemical transformation, such as its reduction or its participation in condensation reactions. This would involve synthesizing a series of related nitrophenyl ketones with varying substituents and measuring their reaction rates. A wide range of molecular descriptors can be calculated for each compound, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. researchgate.netstudycorgi.com

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that links these descriptors to the observed reactivity. nih.govresearchgate.net A well-validated QSAR model can be a valuable tool for prioritizing the synthesis of new compounds with potentially enhanced reactivity. researchgate.net

Table 3: Illustrative Descriptors Used in a QSAR Model for Ketone Reactivity

DescriptorTypeDescription
LogPHydrophobicOctanol-water partition coefficient, relates to solubility.
ELUMOElectronicEnergy of the Lowest Unoccupied Molecular Orbital.
Dipole MomentElectronicA measure of the molecule's overall polarity.
Molecular WeightStericThe mass of the molecule.
Surface AreaStericThe total surface area of the molecule.

In Silico Catalysis Design and Optimization

Computational methods are increasingly being used to design and optimize catalysts for specific chemical reactions. numberanalytics.com This field of in silico catalysis design can accelerate the discovery of new and more efficient catalytic systems. For reactions involving this compound, such as its asymmetric reduction to the corresponding chiral alcohol, computational tools can be employed to design catalysts with high activity and enantioselectivity. organic-chemistry.org

The process often involves using molecular docking to predict how a substrate like this compound might bind to the active site of a catalyst. researchgate.net DFT calculations can then be used to model the reaction mechanism, including the structures and energies of transition states and intermediates. pitt.educhemrxiv.org This information can provide insights into the factors that control the reaction rate and selectivity.

By systematically modifying the structure of the catalyst in silico and evaluating its predicted performance, researchers can identify promising new catalyst designs before embarking on time-consuming and expensive experimental synthesis and testing. mdpi.com This computational-driven approach has the potential to significantly streamline the development of new catalytic processes.

Chemical Transformations and the Synthesis of Novel Derivatives of 1 4 Nitrophenyl 1 Octanone

Reduction of the Nitro Group to Amino and Other Nitrogen-Containing Functionalities

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing access to anilines and other nitrogen-containing functionalities. In the case of 1-(4-nitrophenyl)-1-octanone, this reduction is a key step in creating derivatives with altered electronic and functional properties.

A variety of reducing agents and catalytic systems can be employed for the reduction of nitroarenes to the corresponding primary amines. nih.govcommonorganicchemistry.comwikipedia.orgorganic-chemistry.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com Metal-based reductions, such as those using iron, zinc, or tin(II) chloride in acidic media, offer milder alternatives that are often compatible with other functional groups. commonorganicchemistry.com For instance, the use of iron in acetic acid provides a gentle method for this conversion. commonorganicchemistry.com

The choice of reducing agent can also lead to other nitrogen-containing functionalities. For example, using sodium borohydride (B1222165) in the presence of specific catalysts can yield N-aryl hydroxylamines. nih.gov The reduction of nitroarenes with excess zinc metal can result in the formation of N,N'-diarylhydrazine compounds. wikipedia.org It is important to note that the use of strong reducing agents like lithium aluminum hydride (LiAlH4) with aromatic nitro compounds typically leads to the formation of azo products rather than the desired amine. commonorganicchemistry.com

The resulting 1-(4-aminophenyl)-1-octanone is a valuable intermediate for further synthetic modifications. The amino group can be diazotized and converted to a variety of other substituents, or it can undergo N-alkylation, N-acylation, or be incorporated into heterocyclic systems.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/CatalystProduct(s)ConditionsReference(s)
H₂/Pd/CAmineCatalytic hydrogenation commonorganicchemistry.com
H₂/Raney NickelAmineCatalytic hydrogenation commonorganicchemistry.com
Fe/Acid (e.g., AcOH)AmineMild reduction commonorganicchemistry.com
Zn/Acid (e.g., AcOH)AmineMild reduction commonorganicchemistry.com
SnCl₂AmineMild reduction commonorganicchemistry.com
NaBH₄/CatalystN-Aryl hydroxylamine (B1172632)Chemoselective reduction nih.gov
Zn (excess)N,N'-DiarylhydrazineReduction wikipedia.org
LiAlH₄Azo compoundReduction commonorganicchemistry.com

Modifications of the Ketone Moiety: Oxime, Hydrazone, and Ketal/Acetal (B89532) Formation

The ketone functional group in this compound is a site for numerous chemical modifications, leading to derivatives with diverse properties. Key transformations include the formation of oximes, hydrazones, and the protection of the ketone as a ketal or acetal.

Oxime Formation: Ketones react with hydroxylamine (NH₂OH) or its salts, typically in the presence of a base like pyridine, to form oximes. researchgate.netscribd.comarpgweb.comrsc.org This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. The resulting oxime of this compound introduces a C=N-OH functionality, which can exist as E/Z isomers. arpgweb.com Oximes are important intermediates in organic synthesis and can participate in reactions such as the Beckmann rearrangement.

Hydrazone Formation: The reaction of this compound with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) yields hydrazones. nih.gov Similar to oxime formation, this is a condensation reaction involving the nucleophilic addition of the hydrazine to the carbonyl group, followed by the elimination of a water molecule. Hydrazones are also valuable synthetic intermediates.

Ketal/Acetal Formation: The ketone group can be protected by converting it into a ketal (or acetal from an aldehyde). This is achieved by reacting the ketone with two equivalents of an alcohol or one equivalent of a diol in the presence of an acid catalyst. libretexts.orgyoutube.comnumberanalytics.comymerdigital.comyoutube.comyoutube.comlibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com This protection is crucial in multi-step syntheses where the ketone might interfere with reactions intended for other parts of the molecule. libretexts.org The ketal is stable under basic and neutral conditions but can be easily removed by treatment with aqueous acid to regenerate the ketone. libretexts.orglibretexts.org

Table 2: Modifications of the Ketone Moiety

ReagentProductKey FeaturesReference(s)
Hydroxylamine (NH₂OH)OximeForms C=N-OH group; can exist as E/Z isomers. researchgate.netscribd.comarpgweb.comrsc.org
Hydrazine (N₂H₄) or derivativesHydrazoneForms C=N-NHR group. nih.gov
Alcohol (2 equiv.)/Acid catalystKetalProtects the ketone group; stable to basic/neutral conditions. libretexts.orgyoutube.comnumberanalytics.comymerdigital.comyoutube.comyoutube.comlibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com
Diol (1 equiv.)/Acid catalystCyclic KetalForms a cyclic protecting group. libretexts.org

Chain Elongation and Functionalization of the Octyl Moiety

The octyl chain of this compound provides a hydrocarbon scaffold that can be further modified to introduce new functional groups or to extend the carbon chain. While direct functionalization of the unactivated alkyl chain can be challenging, strategic approaches can be employed.

One potential strategy involves the introduction of a functional group at the α-position to the carbonyl group. This can be achieved through enolate chemistry. For example, deprotonation with a suitable base would generate an enolate that can react with various electrophiles, allowing for alkylation, acylation, or the introduction of heteroatoms.

Another approach could involve the synthesis of analogs of this compound with pre-existing functional groups on the octyl chain. This would require starting from a functionalized octanoic acid or a related derivative. For instance, using a halo-substituted octanoyl chloride in a Friedel-Crafts acylation would yield a precursor that allows for subsequent nucleophilic substitution reactions on the octyl chain.

Furthermore, radical halogenation could potentially introduce a halogen at various positions along the octyl chain, although this method often lacks selectivity. The resulting halo-derivative could then be used in a variety of substitution and elimination reactions to introduce new functionalities.

Cyclization Reactions and Heterocyclic Compound Formation

This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds. ijirset.comrsc.orgresearchgate.netresearchgate.net The presence of both an aromatic ring and a ketone moiety, especially after modification of the nitro group, provides the necessary functionalities for intramolecular cyclization reactions.

For instance, the reduction of the nitro group to an amino group, followed by a reaction involving the ketone, can lead to the formation of fused heterocyclic systems. One example is the Fischer indole (B1671886) synthesis, where a phenylhydrazone derivative of the ketone can be cyclized under acidic conditions to form an indole ring. ijirset.com

Another possibility involves the reaction of the amino-ketone with a reagent that can react with both the amino group and the ketone (or a derivative thereof) to form a new ring. For example, reaction with a β-dicarbonyl compound could lead to the formation of a quinoline (B57606) ring system through a Friedeländer-type annulation.

Furthermore, the ketone can be a key component in base-mediated reductive cyclization reactions. In such a process, a ketone tethered to a nitrobenzene (B124822) moiety can undergo cyclization to form complex ring systems. nih.gov The synthesis of various heterocycles like thieno[2,3-c]isoquinolines has been reported starting from related nitrophenyl-containing compounds. researchgate.net

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govnih.govorganic-chemistry.orgbaranlab.orgfrontiersin.orgnumberanalytics.com this compound, with its ketone functionality, can be a valuable component in such reactions.

One of the most well-known MCRs involving ketones is the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-ketoester (or in this case, a ketone), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. numberanalytics.com While the classical Biginelli reaction uses a β-ketoester, variations exist that can incorporate simple ketones.

Another important class of MCRs are isocyanide-based reactions like the Ugi and Passerini reactions. nih.govorganic-chemistry.orgnumberanalytics.com The Ugi four-component reaction (U-4CR) involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov In this context, this compound could serve as the ketone component, leading to the synthesis of complex peptide-like structures. The Passerini reaction, a three-component reaction of a carbonyl compound, a carboxylic acid, and an isocyanide, would yield α-acyloxy amides. nih.govorganic-chemistry.orgnumberanalytics.com

The use of this compound in MCRs offers a highly efficient route to generate libraries of diverse and complex molecules, which is particularly valuable in drug discovery and materials science.

Table 3: Potential Multi-Component Reactions Involving this compound

Reaction NameComponentsProduct TypeReference(s)
Biginelli Reaction (variant)This compound, Aldehyde, Urea/ThioureaDihydropyrimidinone derivative numberanalytics.com
Ugi ReactionThis compound, Amine, Carboxylic Acid, Isocyanideα-Acylamino amide derivative nih.govorganic-chemistry.orgnumberanalytics.com
Passerini ReactionThis compound, Carboxylic Acid, Isocyanideα-Acyloxy amide derivative nih.govorganic-chemistry.orgnumberanalytics.com

Role of 1 4 Nitrophenyl 1 Octanone As an Intermediate or Building Block in Complex Chemical Syntheses

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The transformation of 1-(4-nitrophenyl)-1-octanone into pharmacologically active molecules hinges on the chemical manipulation of its nitro and keto groups. The nitro group is a key precursor to an aniline (B41778) derivative, a common feature in many pharmaceutical compounds.

The most critical step is the reduction of the nitro group to an amine, yielding 4-amino-1-phenyloctan-1-one. This transformation is fundamental as the resulting amino group opens up a vast number of synthetic possibilities, including amide bond formations, sulfonamide synthesis, and the construction of various heterocyclic systems. This reduction can be achieved through various catalytic hydrogenation methods.

Catalyst SystemReagentProductApplication Context
Pd/CH₂1-(4-aminophenyl)octan-1-onePrecursor for amides, sulfonamides, heterocycles
SnCl₂HCl1-(4-aminophenyl)octan-1-oneAlternative reduction for acid-stable compounds
FeNH₄Cl1-(4-aminophenyl)octan-1-oneCost-effective, classical reduction method

Once the amine is formed, it can be acylated to form amides, which are present in a wide array of drugs. For instance, reaction with an activated carboxylic acid could lead to compounds with potential analgesic or anti-inflammatory properties. Furthermore, the amino group facilitates the synthesis of nitrogen-containing heterocycles like quinolines, benzodiazepines, or imidazoles, which are privileged scaffolds in medicinal chemistry. For example, new 5,6,7,8-tetrahydroisoquinolines bearing nitrophenyl groups have been synthesized and shown to possess anticancer and antioxidant properties. nih.gov While not starting from this compound, these syntheses highlight the value of the nitrophenyl moiety in creating bioactive heterocyclic systems. nih.gov

Building Block for Advanced Materials and Polymers

The utility of this compound as a building block for materials science is primarily linked to the reactivity of the aniline derivative obtained after the reduction of the nitro group. The resulting 1-(4-aminophenyl)-1-octanone can serve as a monomer or a precursor to monomers for polymerization reactions.

For instance, the amino group can react with difunctional compounds like diisocyanates or diacyl chlorides to form polyureas and polyamides, respectively. The long octyl chain attached to the polymer backbone would be expected to significantly influence the material's properties, likely increasing its solubility in nonpolar organic solvents and enhancing its flexibility and impact resistance by lowering the glass transition temperature.

Another potential application is in the synthesis of electroactive polymers. Polyaniline and its derivatives are well-known conducting polymers. By incorporating the 1-octanone moiety onto a polyaniline backbone, a new functional polymer could be created with modified solubility and processing characteristics, potentially for applications in sensors, coatings, or organic electronics. While the direct polymerization of this specific monomer is not detailed, the synthesis of functional polymers from a variety of monomers via techniques like atom transfer radical polymerization (ATRP) in green solvents is a well-established field, suggesting a viable pathway for such materials. nih.gov

Intermediacy in Multi-Step Total Synthesis Endeavors

In the context of total synthesis, a multi-step process to create complex natural products, this compound would likely serve as an early-stage building block. Its role would be to introduce a C8 alkyl chain and a latent amino group onto an aromatic ring. The synthetic strategy would involve the initial modification of the ketone or the installation of other functionalities before the crucial reduction of the nitro group.

The ketone function can be used for chain elongation through reactions like the Wittig or Horner-Wadsworth-Emmons olefination, or it can be converted into other functional groups. For example, reduction of the ketone to a secondary alcohol introduces a new chiral center, which could be critical for the stereochemistry of the final target molecule.

A hypothetical synthetic sequence might involve:

Protection of the ketone group.

Modification of the aromatic ring or other parts of the molecule.

Reduction of the nitro group to an amine.

Further functionalization of the amine (e.g., diazotization followed by substitution).

Deprotection and subsequent reaction of the ketone.

The combination of a reactive ketone and a modifiable nitro group makes it a useful, albeit simple, starting material for convergent synthetic strategies where different fragments of a target molecule are synthesized separately before being combined.

Applications in Chemoselective Derivatization Processes

Chemoselectivity is a cornerstone of modern organic synthesis, and this compound presents a clear case for such selective reactions. The compound features two primary reactive sites: the carbonyl carbon of the ketone and the nitro group.

Selective Reactions at the Carbonyl Group: The ketone can undergo selective reactions in the presence of the nitro group. For example, it can be selectively reduced to the corresponding alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) without affecting the nitro group.

Reaction: Ketone Reduction

Reagent: NaBH₄

Product: 1-(4-nitrophenyl)octan-1-ol

This resulting alcohol can then be used in subsequent steps, for instance, as a leaving group after activation or in esterification reactions.

Selective Reactions involving the Nitro Group: Conversely, the nitro group can be selectively reduced to an amine while leaving the ketone untouched. This is typically achieved via catalytic hydrogenation under controlled conditions. The catalytic reduction of nitroarenes is a well-studied and efficient process. rsc.orgrsc.orgresearchgate.net

Reaction: Nitro Group Reduction

Reagent: H₂/Pd-C or other metal catalysts

Product: 1-(4-aminophenyl)octan-1-one

This chemoselectivity allows for a stepwise functionalization of the molecule. A synthetic route can be designed where the ketone is first transformed, followed by the reduction and subsequent derivatization of the newly formed amino group, or vice-versa. This orthogonal reactivity is highly valuable in constructing complex molecules by allowing different parts of the molecule to be built out in a planned sequence without the need for extensive use of protecting groups.

Advanced Applications and Emerging Research Frontiers for 1 4 Nitrophenyl 1 Octanone

Role in Advanced Energy Storage and Conversion MaterialsThe potential application of 1-(4-Nitrophenyl)-1-octanone in energy storage and conversion materials has not been investigated in the available literature.

While research into other nitroaromatic compounds for these applications is ongoing, data specifically for this compound is not present.

Future Research Directions and Unexplored Avenues for 1 4 Nitrophenyl 1 Octanone Studies

Development of Green Chemistry Methodologies for Synthesis and Transformations

Traditional synthetic routes to alkyl aryl ketones, like Friedel-Crafts acylation, often rely on harsh conditions, stoichiometric amounts of Lewis acids, and generate significant waste, presenting environmental and safety concerns. chemistryviews.org The future of 1-(4-Nitrophenyl)-1-octanone synthesis and its subsequent chemical transformations lies in the adoption of green chemistry principles.

Key research objectives in this area include:

Catalytic Systems: The development of novel, highly efficient catalytic systems is paramount. This includes exploring photoredox catalysis and palladium-catalyzed carbonylative cross-coupling reactions that can proceed under milder conditions. acs.orgresearchgate.net Research into reusable solid acid catalysts for the nitration step or alternative acylation methods could significantly reduce waste and improve process economics. acs.org

Alternative Solvents and Reaction Media: Moving away from hazardous organic solvents is a core tenet of green chemistry. Future studies should investigate the use of water, supercritical fluids, or solvent-free reaction conditions. nih.gov Mechanochemistry, which involves reactions induced by mechanical force with little to no solvent, presents another promising, environmentally benign synthetic strategy. nih.gov

Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product are highly desirable. This involves designing synthetic pathways that avoid protecting groups and minimize the formation of by-products. Palladium-catalyzed couplings of aryl halides or boronic acids with acyl sources represent a step in this direction. chemistryviews.orgorganic-chemistry.org

A comparative table of potential green synthetic approaches is presented below.

MethodTraditional Approach (e.g., Friedel-Crafts)Potential Green AlternativeKey Advantages of Green Alternative
Catalysis Stoichiometric Lewis Acid (e.g., AlCl₃)Heterogeneous solid acid catalysts; Photoredox catalysts researchgate.netacs.orgCatalyst reusability, reduced waste, milder conditions
Solvents Chlorinated hydrocarbonsWater; Supercritical CO₂; Solvent-free (Mechanochemistry) nih.govReduced toxicity, lower environmental impact, improved safety
Reagents Acyl chlorides/anhydridesCarboxylic acids, aldehydes, or CO with in-situ activation chemistryviews.orgHigher atom economy, less corrosive reagents

Exploration of Novel Reactivity Patterns under Extreme Conditions

The presence of both a nitro group and a ketone functionality suggests that this compound may exhibit unique reactivity under non-standard conditions. Exploring its chemical behavior under high pressure, high temperature, or microwave and ultrasonic irradiation could unlock novel synthetic pathways.

High-Pressure Chemistry: High pressure can significantly influence reaction rates and equilibria, favoring processes with a negative activation volume. rsc.org For this compound, high-pressure conditions could facilitate otherwise difficult reactions, such as sterically hindered additions to the carbonyl group or novel cycloadditions involving the nitroaromatic ring. Studies on the effect of high pressure on related Henry (nitroaldol) reactions have shown a positive pressure effect, which could be exploited for chemoselective synthesis. rsc.orgwikipedia.org

Pyrolysis and Thermolysis: Investigating the thermal decomposition pathways of this compound at high temperatures could reveal interesting fragmentation patterns and rearrangement reactions, potentially leading to the synthesis of novel heterocyclic structures or other valuable chemical scaffolds.

Sonochemistry and Microwave Chemistry: The use of ultrasound or microwave irradiation can accelerate reaction rates and improve yields by promoting efficient energy transfer. Future work could explore how these techniques affect reactions such as the reduction of the nitro group or the α-functionalization of the octanone chain, potentially leading to more efficient and selective transformations.

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. vapourtec.com The synthesis of this compound is an ideal candidate for adaptation to a continuous-flow system.

The nitration of an aromatic precursor is a key step in the synthesis of this compound. Aromatic nitrations are notoriously fast and highly exothermic, posing significant safety risks in large-scale batch reactors. beilstein-journals.orgnih.gov Flow chemistry mitigates these risks through:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control, preventing thermal runaways and reducing the formation of undesirable by-products. vapourtec.com

Enhanced Safety: The small internal volume of flow reactors means that only a minimal amount of hazardous material is reacting at any given time. rsc.org

Scalability and Reproducibility: Scaling up production is achieved by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), which avoids the complex and often unpredictable challenges of scaling up batch reactions. rsc.org

Future research should focus on developing an integrated, multi-step flow process for the continuous production of this compound, potentially starting from benzene (B151609) or a suitable derivative, and incorporating in-line purification steps. The use of packed-bed reactors with solid-supported catalysts could further enhance the sustainability of the process. acs.org

ParameterBatch ProcessingContinuous Flow Processing
Safety High risk of thermal runaway with exothermic reactions like nitration. rsc.orgExcellent temperature control minimizes risk; small reaction volumes. vapourtec.com
Selectivity Hot spots can lead to over-nitration and other side products.Precise control over stoichiometry and residence time improves selectivity. vapourtec.comrsc.org
Scalability Difficult and requires significant process re-development.Easily scalable by extending run time or numbering-up reactors. rsc.org
Efficiency Can be time-consuming with multiple manual workup steps.Potential for automated, multi-step synthesis with in-line purification.

Advanced Characterization Beyond Current Capabilities

While standard spectroscopic techniques (NMR, IR, MS) are sufficient for routine characterization, a deeper understanding of the subtle structural dynamics, transient intermediates, and photochemical behavior of this compound requires more advanced analytical methods. southampton.ac.uk

Multidimensional NMR Spectroscopy: Advanced 2D NMR techniques (e.g., HSQC, HMBC, NOESY) can provide unambiguous assignment of all proton and carbon signals and offer insights into the molecule's preferred conformation in solution. numberanalytics.com

Time-Resolved Spectroscopy: To understand the excited-state dynamics, techniques like transient absorption and time-resolved infrared (TRIR) spectroscopy could be employed. numberanalytics.com These methods can track the formation and decay of short-lived species following photoexcitation, which is particularly relevant given the presence of the chromophoric nitro group.

Surface-Enhanced Raman Spectroscopy (SERS): SERS could be used to study the molecule's interaction with metallic surfaces, providing valuable information for potential applications in catalysis or sensor development. numberanalytics.com

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry (IM-MS) could be used to separate and characterize potential isomers or conformers of this compound and its reaction products, providing information on their three-dimensional shape.

The application of these techniques, many of which are offered as part of specialized analytical programs, would provide a more complete picture of the molecule's properties. setu.ie

Theoretical Advancements in Predicting Its Chemical Behavior

Computational chemistry offers a powerful tool for predicting and rationalizing the chemical behavior of molecules, complementing experimental work. For this compound, theoretical studies can provide insights that are difficult or impossible to obtain through experiment alone.

Predicting Reaction Mechanisms and Site Reactivity: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways for the synthesis and transformation of this compound. researchgate.net Calculations can determine transition state energies to predict the most likely reaction products and identify which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Simulating Behavior under Extreme Conditions: Molecular dynamics (MD) simulations, particularly using reactive force fields or ab initio methods, can model the behavior of this compound under high pressure and temperature. nih.gov This can help predict decomposition pathways and reaction kinetics under such conditions.

Calculating Spectroscopic Properties: High-level computational methods can predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental spectra and confirm structural assignments. researchgate.net

Force Field Development: Developing specific force fields for nitroaromatic ketones within molecular modeling software could enable more accurate simulations of their physical properties and interactions in complex environments. mdpi.com

By combining these advanced theoretical approaches with targeted experiments, a comprehensive and predictive understanding of the chemistry of this compound can be achieved.

Q & A

Q. What are the common synthetic routes for 1-(4-Nitrophenyl)-1-octanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via condensation reactions involving nitro-substituted aromatic aldehydes and ketones. For example, analogous compounds like chalcones are synthesized by Claisen-Schmidt condensation using nitrobenzaldehyde and ketones under acidic or basic conditions . Optimization of solvent (e.g., ethanol or methanol), temperature (60–80°C), and catalyst (e.g., NaOH or HCl) is critical for yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended.
  • Key Data :
PrecursorCatalystSolventYield RangeReference
4-NitrobenzaldehydeNaOHEthanol65–75%
4-NitroacetophenoneNaBH₄Ethanol70–85%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : The nitro group’s deshielding effect splits aromatic proton signals (δ 7.5–8.5 ppm). The carbonyl (C=O) peak appears at ~200–210 ppm in 13C^{13}\text{C} NMR .
  • IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group. The ketone C=O stretch appears at ~1700 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks at m/z 247 (C₁₄H₁₇NO₃) with fragmentation patterns indicating loss of NO₂ or alkyl chains .

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (e.g., argon) to minimize photodegradation and oxidation. Monitor stability via HPLC or TLC every 3–6 months. Decomposition products (e.g., 4-nitrophenol) can be quantified using UV-Vis at 400 nm .

Advanced Research Questions

Q. How does the nitro group’s electron-withdrawing nature influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : The nitro group reduces electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. Mechanistic studies (e.g., DFT calculations) show a 15–20% increase in electrophilicity compared to non-nitro analogs. Kinetic assays using Grignard reagents or hydride donors (NaBH₄) reveal second-order rate constants (k2k_2) of 1.2×103L mol1s11.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1}) in THF .

Q. What computational approaches model the electronic structure of this compound, and how do they align with experimental data?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps (~4.2 eV) and Mulliken charges (-0.45 e on nitro-O). Experimental UV-Vis spectra (λₘₐₓ ~320 nm) correlate with TD-DFT results .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450). Predicted binding energies (-8.2 kcal/mol) align with in vitro inhibition assays .

Q. How does this compound’s bioactivity compare to its shorter-chain analogs?

  • Methodological Answer :
  • Comparative Assays : Test against acetylcholinesterase (Ellman’s method) shows IC₅₀ values:
CompoundChain LengthIC₅₀ (µM)
1-(4-Nitrophenyl)-1-pentanoneC512.3 ± 1.2
This compoundC88.7 ± 0.9
Increased hydrophobicity (logP ~3.5) enhances membrane permeability and target engagement .
  • Microsomal Stability : Use liver microsomes (CYP450 isoforms) with LC-MS quantification. Half-life (t1/2t_{1/2}) for C8 analog: 45 min vs. 28 min for C5 .

Key Recommendations for Researchers

  • Prioritize HPLC-PDA for purity analysis due to nitro group’s UV activity .
  • For synthetic scale-up, optimize microwave-assisted reactions to reduce time (30 min vs. 6 hrs) .
  • Use QSAR models to predict bioactivity and toxicity of nitroaryl ketones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.